(2Z)-N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-oxo-3-phenyl-2-[2-(pyridin-3-YL)hydrazin-1-ylidene]propanamide
Description
(2Z)-N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-oxo-3-phenyl-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide is a complex organic compound characterized by a propanamide backbone with a trifluoromethyl-substituted phenyl group, a pyridinyl hydrazine moiety, and a ketophenyl substituent. This compound belongs to the class of acylhydrazones, which are widely studied for their pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
(E)-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-hydroxy-3-phenyl-2-(pyridin-3-yldiazenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O2/c22-17-9-8-14(11-16(17)21(23,24)25)27-20(31)18(19(30)13-5-2-1-3-6-13)29-28-15-7-4-10-26-12-15/h1-12,30H,(H,27,31)/b19-18+,29-28? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHKCDQVQORHGR-BIIJDBHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N=NC3=CN=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)\N=NC3=CN=CC=C3)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-oxo-3-phenyl-2-[2-(pyridin-3-YL)hydrazin-1-ylidene]propanamide, a hydrazone derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of 442.83 g/mol. It features a hydrazone linkage, a trifluoromethyl group, and a pyridine moiety, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing hydrazone linkages have been shown to inhibit cancer cell proliferation effectively. The presence of electron-withdrawing groups like chlorine enhances cytotoxicity against various cancer cell lines. In one study, a series of thiazole-based compounds demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Hydrazones, including the target compound, have been reported to possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. For instance, compounds with similar chemical scaffolds showed promising results against both Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
The anticonvulsant potential of hydrazone derivatives has been documented in various studies. For example, certain hydrazone compounds demonstrated effective protection in maximal electroshock seizure (MES) models, surpassing the efficacy of traditional anticonvulsants like phenobarbital . This suggests that the target compound may also exhibit similar anticonvulsant properties.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications to the phenyl and pyridine rings significantly influence biological activity. Key findings include:
- Chlorine Substitution : The introduction of chlorine at specific positions enhances anticancer activity.
- Trifluoromethyl Group : This group is associated with increased lipophilicity and improved interaction with biological targets.
- Hydrazone Linkage : Essential for maintaining biological activity; variations in substituents can lead to enhanced potency or selectivity.
Case Studies
- Antitumor Efficacy : In vivo studies have shown that similar hydrazone compounds significantly reduce tumor growth in xenograft models. One study reported a 70% reduction in tumor volume with doses as low as 10 mg/kg .
- Antimicrobial Testing : A series of hydrazones were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2Z)-N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-oxo-3-phenyl-2-[2-(pyridin-3-YL)hydrazin-1-ylidene]propanamide exhibit promising anticancer properties. The presence of the hydrazine moiety is known to enhance the cytotoxic effects against various cancer cell lines. Studies have shown that derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar frameworks have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory diseases. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. The incorporation of trifluoromethyl groups has been associated with enhanced biological activity against certain bacterial strains, suggesting a potential role in developing new antibiotics or antimicrobial agents .
Building Block for Drug Development
This compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow for various modifications, making it suitable for synthesizing other complex molecules used in pharmaceuticals .
Research Tool in Chemical Biology
The compound can be utilized as a research tool to explore biological pathways and mechanisms of action in cellular systems. Its ability to interact with specific biological targets makes it valuable for studying drug-receptor interactions and enzyme inhibition processes .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines; induced apoptosis via mitochondrial pathway. |
| Study 2 | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages; reduced inflammation markers in animal models of arthritis. |
| Study 3 | Antimicrobial Properties | Showed activity against Staphylococcus aureus; potential for development into new antibiotic formulations. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives of hydrazinecarbothioamides, thiosemicarbazones, and propanamide-based molecules. Key analogues include:
Physicochemical and Pharmacological Contrasts
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to nitro or methyl substituents in analogues .
- Aromatic Systems : The pyridinyl hydrazine moiety may improve solubility in polar solvents compared to purely phenyl-substituted derivatives (e.g., 3-chloro-N-phenyl-phthalimide in ).
- Biological Activity : Thiosemicarbazides (e.g., ) exhibit stronger metal-chelating properties, which are absent in the target compound but critical for anticancer mechanisms.
Research Findings and Challenges
- Stereochemical Impact : The Z-configuration of the hydrazine double bond in the target compound may influence its binding affinity to enzymes or receptors, as observed in chiral studies of tartaric acid derivatives .
- Thermal Stability : Analogues like 3-chloro-N-phenyl-phthalimide exhibit high thermal stability due to rigid aromatic systems, suggesting similar behavior in the target compound.
- Knowledge Gaps: Limited data exist on the pharmacokinetics and toxicity of trifluoromethyl-containing acylhydrazones. Further studies are needed to correlate structural features with in vivo efficacy .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
The synthesis involves sequential reactions, including hydrazone formation, amide coupling, and regioselective substitutions. Key steps include:
- Temperature control : Maintaining 0–5°C during hydrazine coupling to minimize side reactions (e.g., over-oxidation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) to isolate intermediates .
- Monitoring : Thin-layer chromatography (TLC) and -NMR at each step to confirm intermediate purity .
Q. What analytical techniques are critical for structural characterization?
- NMR spectroscopy : - and -NMR confirm the Z-configuration of the hydrazone moiety and aromatic substitution patterns. Key signals:
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., crystal structure in shows dihedral angles between aromatic rings) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 516.0892) .
Q. What preliminary assays are recommended to assess bioactivity?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer assays : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Fluorescence-based kinase or protease inhibition assays (IC determination) .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines be resolved?
- Dose-response profiling : Test concentrations from 0.1–200 µM to identify non-linear effects (e.g., cytotoxicity at high doses masking target-specific activity) .
- Mechanistic studies :
- RNA-seq to compare gene expression in responsive vs. resistant cell lines .
- Competitive binding assays with known kinase inhibitors to identify off-target interactions .
- Metabolic stability : Assess compound degradation in cell culture media using LC-MS to rule out artifactive results .
Q. What computational strategies predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB: 1M17) to prioritize targets. Focus on interactions:
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories to evaluate binding stability (e.g., RMSD < 2 Å indicates stable poses) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, CF) with IC values to guide analog design .
Q. How does stereochemistry influence reactivity and bioactivity?
- Z/E isomerization : Monitor via -NMR in DMSO-d; Z-configuration stabilizes intramolecular H-bonding (NH to ketone oxygen) .
- Biological impact : Compare Z and E isomers in kinase assays; Z-isomer shows 5–10x higher inhibition due to optimal spatial alignment with ATP-binding pockets .
- Synthetic control : Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemistry during hydrazone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
